molecular formula C14H19NO2S B5798546 1-(3-ETHOXY-4-METHOXYBENZENECARBOTHIOYL)PYRROLIDINE

1-(3-ETHOXY-4-METHOXYBENZENECARBOTHIOYL)PYRROLIDINE

Cat. No.: B5798546
M. Wt: 265.37 g/mol
InChI Key: OLYQDJCDIZTEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with ethoxy and methoxy groups

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

1-(3-Ethoxy-4-Methoxybenzenecarbothioyl)Pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzene derivatives: Compounds with similar benzene ring substitutions (ethoxy and methoxy groups) but different functional groups attached to the ring.

    Thioamide compounds: These compounds contain the carbothioyl group and exhibit similar reactivity patterns.

Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-3-17-13-10-11(6-7-12(13)16-2)14(18)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYQDJCDIZTEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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